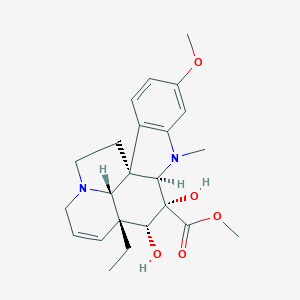

Deacetylvindoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-5-21-9-6-11-25-12-10-22(17(21)25)15-8-7-14(29-3)13-16(15)24(2)18(22)23(28,19(21)26)20(27)30-4/h6-9,13,17-19,26,28H,5,10-12H2,1-4H3/t17-,18+,19+,21+,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKMPOJNYNVYLA-PEGGBQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032208 | |

| Record name | Deacetylvindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3633-92-9 | |

| Record name | Aspidospermidine-3-carboxylic acid, 6,7-didehydro-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2β,3β,4β,5α,12R,19α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3633-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetylvindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetylvindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deacetylvindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACETYLVINDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24ETH7DXT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Terpenoid Indole Alkaloid Tia Biosynthesis in Catharanthus Roseus

The biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs) in Catharanthus roseus is a complex and highly regulated metabolic pathway, involving more than 30 enzymatic steps. mdpi.com This pathway begins with the convergence of two primary metabolic routes: the shikimate pathway, which provides tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the terpene moiety, secologanin. microbiologyjournal.orgnih.gov

These two precursors, tryptamine and secologanin, are condensed by the enzyme strictosidine (B192452) synthase (STR) to form strictosidine, which is the universal precursor for all TIAs in the plant. mdpi.commdpi.com Following its synthesis, strictosidine undergoes a series of complex enzymatic transformations, leading to a branching pathway that generates a diverse array of over 100 different alkaloids. mdpi.compnas.org

One major branch of this pathway leads to the synthesis of catharanthine (B190766), while another leads to the production of vindoline (B23647). The vindoline biosynthesis branch is a multi-step process that starts from the intermediate tabersonine (B1681870). mdpi.comresearchgate.net Deacetylvindoline appears late in this specific branch, representing one of the final modifications before the formation of the mature vindoline molecule. researchgate.netnih.gov The entire TIA pathway is compartmentalized within different cell types and subcellular locations within the plant leaf, adding layers of regulatory complexity. pnas.org

Deacetylvindoline As a Critical Intermediate in Vindoline and Vinca Alkaloid Biosynthesis

Deacetylvindoline serves as the penultimate intermediate in the formation of vindoline (B23647). nih.govacs.org Its conversion is a singular but vital acetylation reaction.

The final step in vindoline biosynthesis is catalyzed by the specific enzyme Deacetylvindoline-4-O-acetyltransferase (DAT) . nih.govresearchgate.net This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the C4-hydroxyl group of deacetylvindoline, yielding vindoline. nih.govresearchgate.net The expression of the DAT gene, along with the gene for desacetoxyvindoline-4-hydroxylase (D4H) which catalyzes the preceding step, is known to be induced by light, indicating that the final stages of vindoline synthesis are environmentally regulated. researchgate.netnih.gov

Once synthesized, vindoline participates in a crucial coupling reaction with another monomeric alkaloid, catharanthine (B190766). nih.gov This condensation, mediated by a peroxidase enzyme (PRX1), forms α-3′,4′-anhydrovinblastine. mdpi.comnih.gov This dimer is then further enzymatically converted into the pharmacologically important bisindole "Vinca" alkaloids, vinblastine (B1199706) and subsequently vincristine (B1662923). nih.govnih.gov Therefore, the formation of vindoline from deacetylvindoline is a rate-limiting step for the production of these essential anticancer drugs. researchgate.net

| Enzyme | Abbreviation | Substrate | Product | Function in Vindoline Pathway |

| Tabersonine (B1681870) 16-hydroxylase | T16H | Tabersonine | 16-Hydroxytabersonine | Initiates the multi-step conversion from tabersonine. researchgate.net |

| 16-hydroxytabersonine-O-methyltransferase | 16OMT | 16-Hydroxytabersonine | 16-Methoxytabersonine | Adds a methyl group. pnas.org |

| Tabersonine 3-oxygenase | T3O | 16-Methoxytabersonine | 16-methoxy-2,3-dihydro-3-hydroxytabersonine intermediate | Performs an oxidation step. pnas.org |

| Tabersonine 3-reductase | T3R | 16-methoxy-2,3-dihydro-3-hydroxytabersonine intermediate | 3-hydroxy-16-methoxy-2,3-dihydrotabersonine | Performs a reduction step. pnas.org |

| 3-hydroxy-16-methoxy-2,3-dihydrotabersonine-N-methyltransferase | NMT | 3-hydroxy-16-methoxy-2,3-dihydrotabersonine | Desacetoxyvindoline | Adds a methyl group to the nitrogen atom. nih.gov |

| Desacetoxyvindoline-4-hydroxylase | D4H | Desacetoxyvindoline | Deacetylvindoline | Adds a hydroxyl group at the C4 position. researchgate.netresearchgate.net |

| Deacetylvindoline-4-O-acetyltransferase | DAT | Deacetylvindoline | Vindoline | Catalyzes the terminal acetylation step. nih.govresearchgate.net |

Regulation and Compartmentation of Deacetylvindoline Biosynthesis

Transcriptional Regulation of Biosynthetic Genes

The production of deacetylvindoline is tightly controlled at the genetic level, with the expression of crucial enzymes being a key regulatory point. The final steps in the vindoline (B23647) biosynthetic pathway, which includes deacetylvindoline, are catalyzed by desacetoxyvindoline-4-hydroxylase (D4H) and deacetylvindoline-4-O-acetyltransferase (DAT). nih.gov The regulation of the genes encoding these enzymes, D4H and DAT, is critical for the synthesis of deacetylvindoline and its subsequent conversion to vindoline.

Expression Levels of DAT and D4H Genes

The expression of DAT and D4H is often coordinated and influenced by various internal and external stimuli. ikiu.ac.ir Studies have shown a positive correlation between the transcript levels of D4H and DAT. ikiu.ac.ir Environmental stressors such as drought and salinity have been demonstrated to significantly increase the mRNA levels of both genes. ikiu.ac.ird-nb.info For instance, drought stress can lead to a more than five-fold increase in D4H and a more than four-fold increase in DAT expression compared to control conditions. ikiu.ac.ir Similarly, salinity stress also positively impacts the expression of these genes. ikiu.ac.ir

Light is another critical environmental factor that regulates the expression of D4H and DAT. d-nb.infonih.govnih.gov In developing C. roseus seedlings, exposure to light leads to an increase in the gene expression and enzymatic activities of both D4H and DAT, which correlates with the accumulation of vindoline. d-nb.infonih.gov While the D4H gene is expressed in the dark in etiolated seedlings, light is required to activate the enzyme's activity. nih.gov

The table below summarizes the relative expression levels of D4H and DAT genes under different abiotic stress conditions compared to a control group.

| Treatment | Relative Expression of D4H Gene (%) | Relative Expression of DAT Gene (%) |

| Drought | 537 | 440 |

| Salinity | Positive Increase | Positive Increase |

| Drought + Salicylic Acid | Positive Increase | Positive Increase |

| Salinity + Salicylic Acid | Positive Increase | Positive Increase |

| Salicylic Acid | Slight Increase | Slight Increase |

Data derived from a study on the effects of abiotic stresses on C. roseus seedlings. ikiu.ac.ir

Identification and Function of DAT Gene Promoter Elements

The promoter region of the DAT gene contains several regulatory elements that are crucial for controlling its expression. nih.govnih.gov A genomic DNA fragment of the DAT promoter, approximately 1,773 base pairs long, has been cloned and analyzed. nih.gov This analysis revealed the presence of potential regulatory elements that play a role in gene expression regulation. nih.gov

Functional analysis of the DAT promoter using reporter gene assays has identified specific motifs involved in signal transduction pathways. nih.gov For example, three TGACG motifs and one inverted motif (CGTCA) located between positions -808 and -1,086 bp in the promoter are involved in the methyl jasmonate signal transduction pathway. nih.gov Further studies using promoter deletions have helped to delineate the functional regions of the DAT promoter. nih.gov Interestingly, while the DAT gene is typically repressed in root tissues, studies with DAT promoter-GUS fusion constructs in hairy roots have shown GUS expression, suggesting that the promoter can be active in root tissues under certain conditions, although additional cis-acting elements may be required for the specific spatial expression observed in the whole plant. nih.gov The promoter also contains W-box elements, which are binding sites for WRKY transcription factors. oup.com

Influence of Signal Transduction Pathways (e.g., Methyl Jasmonate) on Gene Expression

The expression of genes in the deacetylvindoline biosynthetic pathway is significantly influenced by signal transduction pathways, particularly the one involving methyl jasmonate (MeJA). nih.govpakbs.org MeJA is a key signaling molecule in plant defense responses and can induce the expression of many secondary metabolite biosynthetic genes. pakbs.orgnih.gov

In C. roseus, MeJA treatment has been shown to induce the expression of DAT and other TIA pathway genes. nih.govrepositorioinstitucional.mx As mentioned previously, specific motifs in the DAT promoter are responsive to MeJA, indicating a direct link between this signaling molecule and the transcriptional activation of the DAT gene. nih.gov While MeJA generally upregulates TIA biosynthesis, its effect can be dependent on the developmental stage of the plant. pakbs.org For instance, in shoot cultures, MeJA exposure can lead to an eight-fold increase in both D4H and DAT activities, which coincides with vindoline accumulation. repositorioinstitucional.mx This suggests that MeJA promotes the conversion of previously accumulated intermediates. repositorioinstitucional.mx

Role of Transcription Factors (e.g., ORCA3) in Pathway Regulation

A complex network of transcription factors regulates the deacetylvindoline biosynthetic pathway. One of the key players is the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family member, ORCA3 (Octadecanoid-derivative Responsive Catharanthus AP2-domain protein 3). researchgate.netfrontiersin.orgoup.com ORCA3 is a jasmonate-responsive transcription factor that activates the expression of several TIA biosynthetic genes. researchgate.netfrontiersin.org

Overexpression of ORCA3 has been shown to enhance the expression of multiple genes in the TIA pathway, leading to increased alkaloid accumulation. researchgate.netfrontiersin.org ORCA3 directly binds to the promoters of target genes, such as STR, and regulates their expression. mdpi.com While ORCA3 is a major activator, it works in concert with other transcription factors. pnas.org For example, the bHLH transcription factor CrMYC2 regulates the expression of ORCA3. oup.com However, the regulatory network is intricate, as some reports show that overexpression of CrMYC2 can lead to a decrease in ORCA3 expression. oup.com

Other transcription factors, such as those from the GATA and bHLH families, also play significant roles. nih.govbiorxiv.org CrGATA1, a GATA transcription factor, activates the promoters of key vindoline pathway genes, including D4H and DAT. oup.com A recently identified bHLH transcription factor, HIVE (Herbivore Induced Vindoline-gene Expression), has also been shown to activate the biosynthesis of vindoline by transactivating the promoters of genes like D4H and DAT. biorxiv.org Furthermore, the WRKY transcription factor CrWRKY1 has been shown to positively regulate TIA biosynthesis. oup.com

Developmental and Environmental Regulation

The biosynthesis of deacetylvindoline is not only controlled at the transcriptional level but is also subject to strict developmental and environmental regulation, which dictates the precise location and timing of its synthesis within the plant.

Spatial and Tissue-Specific Expression of DAT and D4H (e.g., Leaves, Epidermis, Idioblasts, Laticifers)

The expression of DAT and D4H, the genes encoding the final enzymes in the vindoline pathway, is highly localized to specific cell types and tissues. nih.govoup.com In situ RNA hybridization and immunocytochemistry studies have revealed that the mRNAs for D4H and DAT are specifically associated with the laticifer and idioblast cells of leaves, stems, and flower buds. nih.govresearchgate.net This is in stark contrast to the genes involved in the early stages of TIA biosynthesis, such as TDC and STR, which are expressed in the epidermis. nih.govoup.com

This distinct spatial separation of the early and late stages of vindoline biosynthesis implies that intermediate compounds must be transported between different cell types. nih.gov Specifically, the terminal steps of vindoline biosynthesis, including the formation of deacetylvindoline, occur in the idioblasts and laticifers within the mesophyll layer of the leaf. oup.comnih.gov These specialized cells are also sites of alkaloid accumulation. nih.gov While the enzymes are present in these specific cells in the shoot, they are not found in root tissues. oup.com This tissue-specific expression pattern explains why vindoline and its precursors are primarily found in the aerial parts of the plant. oup.com

The table below details the cellular localization of key enzymes in the vindoline biosynthetic pathway.

| Enzyme | Gene | Cellular Localization |

| Tryptophan decarboxylase | TDC | Epidermis of stems, leaves, and flower buds nih.gov |

| Strictosidine (B192452) synthase | STR1 | Epidermis of stems, leaves, and flower buds nih.gov |

| Desacetoxyvindoline-4-hydroxylase | D4H | Laticifer and idioblast cells of leaves, stems, and flower buds nih.gov |

| Deacetylvindoline-4-O-acetyltransferase | DAT | Laticifer and idioblast cells of leaves, stems, and flower buds nih.gov |

This compartmentalization underscores the complexity of deacetylvindoline biosynthesis, requiring a coordinated effort across different cell types within the plant.

Light Effects on Deacetylvindoline and Vindoline Synthesis

Light is a significant environmental factor that governs the synthesis of deacetylvindoline and its subsequent conversion to vindoline. The enzymes responsible for the final steps of vindoline biosynthesis, desacetoxyvindoline-4-hydroxylase (D4H) and deacetylvindoline-4-O-acetyltransferase (DAT), are particularly responsive to light. oup.comoup.com

Studies on etiolated (dark-grown) seedlings of C. roseus have shown that exposure to light leads to a substantial increase in the accumulation of vindoline, which corresponds with a decrease in the precursor tabersonine (B1681870). oup.com This light-induced accumulation is directly linked to the increased expression and activity of both D4H and DAT. oup.comnih.gov Specifically, light can cause up to a nine-fold increase in D4H protein levels and an eight-fold increase in its enzymatic activity compared to seedlings grown in the dark. nih.gov

The light-mediated regulation of these enzymes appears to involve phytochrome, a light-sensing receptor in plants. nih.govoup.com Experiments have demonstrated that red light can induce the expression of genes encoding D4H and DAT, as well as their enzymatic activities, while far-red light can reverse this effect. nih.govoup.com This indicates a classic phytochrome-mediated response. Furthermore, transcription factors, such as CrGATA1, have been identified as key regulators in this light-induced pathway, activating the promoters of essential vindoline biosynthetic genes. oup.com

The effect of different light qualities has also been investigated. For instance, red light has been shown to enhance vindoline production by up-regulating the expression of several genes in the vindoline pathway, including D4H and DAT. plos.org

Table 1: Impact of Light on Vindoline Pathway Components

| Component | Effect of Light Exposure | Fold Increase (Approx.) | Reference |

| D4H Protein | Increased levels in seedlings | 9-fold | nih.gov |

| D4H Enzyme Activity | Increased activity in seedlings | 8-fold | nih.gov |

| D4H and DAT Gene Expression | Upregulated | - | oup.com |

| Vindoline Accumulation | Increased in seedlings and callus cultures | 3-4 fold in callus | oup.comresearchgate.net |

| Tabersonine Levels | Decreased in seedlings | - | oup.com |

Association with Plant Morphogenesis

The biosynthesis of vindoline, and by extension the production of its immediate precursor deacetylvindoline, is closely linked to the developmental processes of the plant, particularly morphogenesis. nih.gov Vindoline synthesis necessitates a specialized cellular organization that is found only in the aerial parts of the plant, such as the leaves. oup.com

Research using in vitro shoot cultures of C. roseus has revealed a coordinated activation of vindoline accumulation with the formation of new plantlets, especially under a photoperiod regime. nih.gov This synchronized process coincides with a peak in the activity of DAT, the enzyme that catalyzes the final step in vindoline biosynthesis from deacetylvindoline. nih.gov When the formation of new plantlets is inhibited, vindoline synthesis is also reduced, primarily through a decrease in DAT activity. nih.gov This suggests a strong regulatory link between the developmental program of the plant and the expression of the vindoline biosynthetic pathway. However, this association appears to be specific to the later steps of the pathway, as no such correlation was found with the activities of earlier enzymes like tryptophan decarboxylase (TDC) and D4H. nih.gov

Impact of Root-Zone Temperature on Alkaloid Accumulation

Temperature, particularly in the root zone, can influence the synthesis and accumulation of alkaloids, including vindoline and its precursors. While specific data on the direct impact of root-zone temperature on deacetylvindoline is limited, studies on vindoline and related alkaloids provide insights into this regulatory aspect.

In general, both high and low root-zone temperatures can act as stressors that alter the production of secondary metabolites. scirp.org For C. roseus, long-term exposure to higher temperatures (e.g., 35°C) has been shown to cause a sharp increase in the concentrations of catharanthine (B190766) and vindoline compared to moderate temperatures (20°C and 25°C). researchgate.net Short-term heat shock at 40°C also resulted in higher levels of vindoline and catharanthine in the leaves compared to 30°C. researchgate.net Conversely, low temperatures have been reported to suppress the expression of key biosynthetic genes like STR, TDC, and D4H. researchgate.net

This suggests that root-zone temperature can modulate the expression of genes involved in the vindoline biosynthetic pathway, thereby affecting the accumulation of the final products. The balance of water and nutrient uptake, which is influenced by root-zone temperature, may also play an indirect role in regulating alkaloid biosynthesis. unise.org

Cellular and Subcellular Compartmentation

The biosynthesis of deacetylvindoline is a prime example of the complex spatial organization of metabolic pathways within a plant. The various enzymatic steps are segregated into different cell types and even different subcellular compartments, necessitating the transport of intermediates between these locations.

Multicellular Localization of Biosynthetic Steps

The synthesis of vindoline, including its precursor deacetylvindoline, involves the coordinated action of at least two distinct cell types in the leaves of C. roseus. nih.gov The early steps of the terpenoid indole (B1671886) alkaloid (TIA) pathway, which produce the central intermediate strictosidine, occur in the epidermal cells of the leaves. nih.govnih.gov In contrast, the terminal steps of vindoline biosynthesis, which include the formation of deacetylvindoline, are localized to specialized cells known as laticifers and idioblasts. nih.govnih.gov

This spatial separation implies that an intermediate compound in the pathway must be transported from the epidermal cells to the laticifers and idioblasts for the final stages of vindoline synthesis to occur. nih.gov This multicellular compartmentation is a key feature of vindoline biosynthesis and partially explains the difficulty in producing this alkaloid in undifferentiated cell cultures. nih.gov

Subcellular Residence of D4H and DAT (e.g., Nucleocytoplasmic Compartment)

Within the laticifer and idioblast cells, the enzymes responsible for the final two steps of vindoline synthesis, D4H and DAT, have a specific subcellular localization. Both D4H and DAT have been found to reside in the nucleocytoplasmic compartment. capes.gov.brnih.gov This means they are present in both the cytoplasm and the nucleus. capes.gov.brnih.gov It is suggested that these enzymes, operating as monomers, can enter the nucleus via passive diffusion due to their size. capes.gov.brnih.gov

Interestingly, no direct interaction between D4H and DAT has been detected, which suggests the absence of metabolic channeling, a phenomenon where enzymes in a pathway are physically associated to facilitate the transfer of intermediates. capes.gov.brnih.gov

Intercellular Translocation of Intermediates within the Pathway

Furthermore, within the cell, intermediates must also move between different subcellular compartments. For example, some early steps of the TIA pathway are thought to take place in plastids, while others, like the reaction catalyzed by tryptophan decarboxylase, occur in the cytosol. universiteitleiden.nl The final product, vindoline, is ultimately stored in the vacuoles of mesophyll cells. researchgate.net This intricate network of transport highlights the importance of both intercellular and intracellular translocation in the regulation and efficiency of deacetylvindoline and vindoline biosynthesis. capes.gov.br

Analytical Research Methodologies for Deacetylvindoline Studies

Isolation and Extraction Techniques

The initial and most critical step in studying deacetylvindoline is its effective isolation and extraction from the plant matrix or engineered tissues. The choice of method significantly impacts the yield and purity of the final product.

Natural Extraction from Catharanthus roseus

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is the primary natural source of deacetylvindoline and other related alkaloids. ijsra.net Various extraction techniques have been developed to isolate these compounds from the plant's aerial parts, including its leaves, stems, and flowers. researchgate.net

Solvent Extraction: This is a widely used method that involves the use of organic solvents to selectively dissolve the alkaloids from the plant material. Common solvents include methanol (B129727), ethanol (B145695), and chloroform. ijzi.netgoogle.com The process often involves macerating the dried and powdered plant material in the chosen solvent. For instance, one method involves moistening dried, powdered C. roseus with a 2% tartaric acid solution before extraction with benzene (B151609). athmsi.org The resulting extract is then subjected to further purification steps. athmsi.org Another approach utilizes sequential extraction with solvents of increasing polarity, such as hexane (B92381) followed by dichloromethane (B109758) and ethanol, to separate different classes of phytochemicals. ijzi.net

Hot Ethanolic Extraction: This technique involves extracting the plant material with ethanol at an elevated temperature. ijsra.netresearchgate.net One specific protocol describes overnight maceration at 55°C until the plant sample becomes colorless, a method reported to increase the yield of vindoline (B23647) compared to other techniques like ultra-sonication. ijsra.net The crude alkaloid yield from this method can be around 6.0%. ijsra.net

A comparative overview of these natural extraction methods is presented in the table below.

| Extraction Method | Description | Key Parameters | Reported Yield/Efficiency |

| Solvent Extraction | Dried, powdered plant material is treated with solvents like benzene after moistening with tartaric acid. athmsi.org | 2% tartaric acid, benzene solvent, extraction at 50°C. athmsi.org | Yields a vindoline-rich fraction. athmsi.org |

| Hot Ethanolic Extraction | Plant material is extracted with ethanol at elevated temperatures. ijsra.netresearchgate.net | Overnight maceration at 55°C. ijsra.net | 6.0% crude alkaloid yield. ijsra.net |

Isolation from Genetically Engineered Plant Tissues

To overcome the low natural abundance of these alkaloids, researchers have turned to genetic engineering of C. roseus tissues. Hairy root and callus cultures provide a controlled environment for producing deacetylvindoline and other terpenoid indole (B1671886) alkaloids (TIAs). ijpsr.commdpi.com

Hairy Roots: Hairy root cultures, induced by Agrobacterium rhizogenes, are known for their genetic stability and rapid growth in hormone-free media. plos.orgacademicjournals.org These cultures can be manipulated to enhance the production of specific alkaloids. For example, overexpressing the gene for deacetylvindoline-4-O-acetyltransferase (DAT), the enzyme that converts deacetylvindoline to vindoline, has been shown to alter the alkaloid profile in hairy roots. cabidigitallibrary.orgresearchgate.netnih.gov Extraction from hairy roots typically involves homogenizing the harvested roots in methanol, followed by incubation and a series of acid-base partitioning steps to isolate the alkaloid fraction. cabidigitallibrary.org

Callus Cultures: Callus cultures, which are masses of undifferentiated plant cells, can also be used for alkaloid production. ijpsr.comd-nb.info These cultures are often grown on a solid medium supplemented with plant hormones to induce cell division. academicjournals.org While they can produce monomeric TIAs, they generally have a lower degree of cellular differentiation compared to hairy roots and may not produce certain complex alkaloids. mdpi.comresearchgate.net

Purification Methods

Following initial extraction, the crude extract contains a mixture of various compounds. Purification is necessary to isolate deacetylvindoline from other alkaloids and plant metabolites.

Preparative Thin Layer Chromatography (pTLC): Preparative TLC is a widely used, cost-effective technique for purifying small to moderate quantities of compounds. rochester.eduresearchgate.net The crude extract is applied as a thin line onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system. ijsra.netrochester.edu For the separation of vindoline and related alkaloids, a mobile phase consisting of petroleum ether, ethyl acetate (B1210297), acetone, and ethanol (70:20:10:1 v/v) has been used. ijsra.net After development, the bands corresponding to the desired compound are visualized (often under UV light), scraped from the plate, and the compound is eluted from the silica gel with a polar solvent like ethyl acetate or methanol. rochester.edureddit.com The adsorbent layer for preparative plates is typically thicker (0.5 mm-2.0 mm) than for analytical TLC (0.1 mm-0.25 mm). rroij.com

Cell Sorting for Specialized Cell Types

Within the C. roseus leaf, specific cells called idioblasts are known to be sites of late-stage alkaloid biosynthesis and accumulation. biorxiv.orgnih.gov Isolating these specialized cells allows for targeted analysis of the metabolic processes occurring within them.

Fluorescence-Activated Cell Sorting (FACS): This sophisticated technique enables the separation of specific cell populations from a heterogeneous mixture. biorxiv.orgnih.govkobe-u.ac.jp Protoplasts (plant cells with their cell walls removed) are prepared from C. roseus leaves. researchgate.net The idioblast protoplasts can be distinguished based on their autofluorescence properties and sorted from other cell types, such as mesophyll cells. nih.govkobe-u.ac.jp This allows for the characterization of the distinct alkaloid and transcriptomic profiles of idioblasts, providing valuable insights into the cellular localization of deacetylvindoline synthesis and storage. biorxiv.orgnih.govresearchgate.net For example, after sorting, alkaloids can be extracted from a known number of idioblast cells (e.g., 30,000) using methanol for subsequent analysis. researchgate.netbiorxiv.org

Detection and Quantification

Once isolated and purified, accurate detection and quantification of deacetylvindoline are crucial for research and metabolic engineering efforts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of terpenoid indole alkaloids, offering high resolution, sensitivity, and reproducibility. researchgate.netwjpmr.comopenaccessjournals.com It is used for both quantifying the amount of deacetylvindoline in an extract and assessing its purity. sepscience.comresearchgate.net

Metabolite Quantification: HPLC separates compounds in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase that is pumped through the column. wjpmr.comtorontech.com For the analysis of vinca (B1221190) alkaloids, reversed-phase columns (e.g., C18) are commonly employed. researchgate.netnih.gov The separation can be achieved using either an isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition). researchgate.netwjpmr.com

A typical HPLC method for analyzing deacetylvindoline and related alkaloids might involve a C18 column and a mobile phase gradient of methanol and a buffered aqueous solution. nih.gov Detection is often performed using a UV-Vis or a photodiode array (PDA) detector, which measures the absorbance of the eluting compounds at a specific wavelength (e.g., 220 nm). sepscience.comresearchgate.netnih.gov The amount of deacetylvindoline in a sample is determined by comparing the peak area in its chromatogram to that of a known standard. researchgate.net

Purity Assessment: HPLC is also instrumental in assessing the purity of an isolated compound. sepscience.comresearchgate.net A pure compound should ideally produce a single, symmetrical peak in the chromatogram. sepscience.com The presence of additional peaks indicates impurities. Photodiode array detectors can further assess peak purity by comparing the UV spectra across the peak; spectral inconsistencies can reveal the presence of co-eluting impurities. sepscience.com For more definitive purity analysis, HPLC can be coupled with mass spectrometry (LC-MS), which provides mass information about the eluting compounds. researchgate.net

The table below summarizes the key aspects of HPLC analysis for deacetylvindoline.

| Parameter | Description | Typical Conditions/Details |

| Stationary Phase | The column packing material that interacts with the analytes. | Reversed-phase C18 columns are common. researchgate.netnih.gov |

| Mobile Phase | The solvent system that carries the analytes through the column. | Gradient elution with methanol and a buffered aqueous solution (e.g., 1% diethylamine, pH 7.3). nih.gov |

| Detection | The method used to visualize the separated compounds. | UV detection at 220 nm is frequently used. researchgate.netnih.gov Photodiode Array (PDA) detectors allow for spectral analysis. sepscience.com |

| Quantification | Determining the concentration of the analyte. | Based on the peak area relative to a standard curve generated from known concentrations of the pure compound. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This method is extensively used for the identification and quantification of deacetylvindoline and related alkaloids in complex plant extracts. ijsra.netnih.gov

In a typical LC-MS analysis, the plant extract is first subjected to liquid chromatography, often using a C18 column, to separate the various compounds present. ijsra.netnih.gov The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is determined. This allows for the precise identification of deacetylvindoline based on its specific mass. ijsra.netpnas.org For enhanced sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is often employed. nih.govmdpi.com This technique involves selecting the ion corresponding to deacetylvindoline and subjecting it to further fragmentation to produce a characteristic fragmentation pattern, which serves as a definitive confirmation of its identity.

LC-MS is not only qualitative but also quantitative. By using a standard curve generated from known concentrations of pure deacetylvindoline, the amount of the compound in a sample can be accurately determined. nih.govmdpi.com This quantitative data is crucial for studies investigating the effects of different conditions or genetic modifications on alkaloid production.

Table 1: LC-MS Parameters for Deacetylvindoline Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase high-performance liquid chromatography (HPLC) nih.gov |

| Column | C18 ijsra.netnih.gov |

| Ionization Source | Electrospray ionization (ESI) wikipedia.orgijsra.net |

| Mass Analyzer | Triple quadrupole ijsra.net or other high-resolution mass analyzers |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification mdpi.com |

Fourier Transform-Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a substance. wikipedia.org It is a valuable tool for the functional group analysis of isolated compounds like deacetylvindoline. ijsra.net The principle of FT-IR is that molecules absorb specific frequencies of light that are characteristic of their structure. These absorptions are due to the vibrations of the bonds within the molecule.

When a sample of deacetylvindoline is analyzed by FT-IR, the resulting spectrum shows a series of absorption bands. Each band corresponds to a specific functional group present in the molecule. For example, the presence of hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, which are all part of the deacetylvindoline structure, can be identified by their characteristic absorption frequencies. This analysis helps to confirm the identity and purity of the isolated compound. ijsra.netnih.gov

Table 2: Characteristic FT-IR Absorption Frequencies for Functional Groups in Deacetylvindoline

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3200-3600 |

| N-H (amine) | 3300-3500 |

| C=O (ester) | 1735-1750 |

| C=C (aromatic) | 1400-1600 |

| C-O (ester, ether) | 1000-1300 |

Molecular and Biochemical Analysis Techniques

Understanding the biosynthesis of deacetylvindoline requires the study of the genes and enzymes involved in its production. A variety of molecular and biochemical techniques are employed for this purpose.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive technique used to measure the expression levels of specific genes. nih.gov In the context of deacetylvindoline research, qRT-PCR is used to quantify the transcript levels of genes involved in the terpenoid indole alkaloid (TIA) pathway, particularly the gene encoding deacetylvindoline O-acetyltransferase (DAT). frontiersin.orgnih.gov

The process involves extracting total RNA from plant tissues, converting it to complementary DNA (cDNA), and then amplifying the target gene using specific primers in the presence of a fluorescent dye. nih.gov The amount of fluorescence generated is proportional to the amount of amplified DNA, which in turn reflects the initial amount of the target gene's transcript. nih.gov By comparing the expression levels of the DAT gene in different tissues or under different experimental conditions, researchers can gain insights into the regulation of vindoline biosynthesis. nih.govplos.org For instance, studies have shown that the expression of the DAT gene is significantly upregulated in the leaves of C. roseus compared to the roots, which correlates with the accumulation of vindoline in the leaves. researchgate.net

Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are immunological techniques used to detect and quantify specific proteins. cropj.com In deacetylvindoline research, these methods are used to study the expression and abundance of the deacetylvindoline O-acetyltransferase (DAT) enzyme. cropj.comresearchgate.net

Western blotting involves separating proteins from a sample by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the DAT enzyme. bu.edu The binding of the antibody is then detected, usually through a chemiluminescent or colorimetric reaction, providing a qualitative or semi-quantitative measure of the DAT protein. bu.edunih.gov This technique has been used to confirm the successful expression of recombinant DAT protein in transgenic systems. cropj.com

ELISA is a plate-based assay that can provide a more quantitative measurement of protein content. cropj.com In a typical ELISA for DAT, a plate is coated with an antibody that captures the DAT enzyme from a sample. A second, enzyme-linked antibody is then added, which also binds to the DAT enzyme. The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of DAT protein present. cropj.com

Enzyme activity assays are crucial for determining the functional capacity of enzymes involved in biosynthesis. The activity of deacetylvindoline O-acetyltransferase (DAT), the enzyme that catalyzes the final step in vindoline biosynthesis by converting deacetylvindoline to vindoline, is a key parameter studied. uniprot.orgoup.comrhea-db.org

The assay typically involves incubating a protein extract from C. roseus tissues with the substrates for the DAT enzyme: deacetylvindoline and acetyl-CoA. uniprot.org The reaction mixture is incubated for a specific period, and the amount of vindoline produced is then quantified, often using techniques like HPLC. researchgate.net The rate of vindoline formation is a direct measure of the DAT enzyme activity. These assays have been instrumental in demonstrating that DAT activity is highest in the aerial parts of the plant, consistent with the localization of vindoline accumulation. oup.com Kinetic studies can also be performed to determine parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) of the enzyme for its substrates. uniprot.org

Table 3: Kinetic Parameters of Deacetylvindoline O-acetyltransferase (DAT)

| Substrate | Km | Vmax |

|---|---|---|

| Deacetylvindoline | 1.3 mM - 30 µM uniprot.org | 3.81 - 10.1 pmol/sec/mg uniprot.org |

In situ hybridization is a technique that allows for the visualization of specific nucleic acid sequences (DNA or RNA) within a cell or tissue section. researchgate.netnewbooks-services.de In the study of deacetylvindoline biosynthesis, in situ hybridization is used to determine the precise cellular localization of the transcripts for genes like DAT. researchgate.net

The method involves preparing thin sections of plant tissue and hybridizing them with a labeled probe that is complementary to the target mRNA sequence. researchgate.net The location of the probe, and therefore the mRNA, can then be visualized using microscopy. Studies using in situ hybridization have revealed that the DAT gene is specifically expressed in the laticifer and idioblast cells of the leaves and stems of C. roseus. researchgate.netscispace.com This spatial organization of gene expression is a key feature of the vindoline biosynthetic pathway, highlighting the need for the transport of intermediates between different cell types. researchgate.net

Fluorescence Microscopy and Bimolecular Fluorescence Complementation for Subcellular Localization

Fluorescence microscopy is a cornerstone technique for visualizing the subcellular localization of proteins. numberanalytics.com By tagging proteins of interest with fluorescent markers, such as Green Fluorescent Protein (GFP) and its spectral variants, researchers can observe their distribution within living cells in real-time. microscopyu.com This approach has been instrumental in mapping the complex spatial organization of the vindoline biosynthetic pathway.

Bimolecular Fluorescence Complementation (BiFC) is an advanced fluorescence-based method used to both validate protein-protein interactions and determine the subcellular location of these interactions in vivo. wikipedia.orgmdpi.comnih.gov The technique involves splitting a fluorescent protein into two non-fluorescent fragments and fusing each to a protein of interest. wikipedia.orgnih.gov If the two target proteins interact, the fragments are brought into close proximity, allowing them to reconstitute the fluorescent protein and emit a detectable signal at the site of interaction. wikipedia.orgplos.org

Research combining GFP imaging and BiFC has revealed that the final steps of vindoline synthesis, which involve deacetylvindoline, are not confined to a single organelle but occur in the nucleocytoplasmic compartment. nih.govresearchgate.netcapes.gov.br Specifically, the last two enzymes of the pathway, desacetoxyvindoline-4-hydroxylase (D4H) and deacetylvindoline-4-O-acetyltransferase (DAT)—the enzyme that directly converts deacetylvindoline to vindoline—have been shown to reside in both the cytoplasm and the nucleus. nih.govresearchgate.netcapes.gov.br Their small size is thought to allow for passive diffusion into the nucleus. nih.govresearchgate.net This contrasts with earlier enzymes in the pathway, such as tabersonine (B1681870) 16-hydroxylase (T16H), which is anchored to the endoplasmic reticulum, and an N-methyltransferase associated with chloroplast thylakoids, highlighting the importance of intercompartmental transport of intermediates. nih.govresearchgate.netnih.gov

Table 1: Subcellular Localization of Key Enzymes in the Vindoline Biosynthetic Pathway This interactive table summarizes the cellular location of enzymes involved in the conversion of tabersonine to vindoline.

| Enzyme | Full Name | Subcellular Localization | Research Method(s) | Reference(s) |

|---|---|---|---|---|

| T16H | Tabersonine 16-hydroxylase | Endoplasmic Reticulum (ER) | GFP Imaging | nih.gov, researchgate.net |

| 16OMT | 16-hydroxytabersonine 16-O-methyltransferase | Cytoplasm | GFP Imaging, BiFC | nih.gov, researchgate.net |

| NMT | S-Adenosyl-L-methionine:16-methoxy-2,3-dihydro-3-hydroxytabersonine-N-methyltransferase | Chloroplasts (Thylakoids) | Organelle Fractionation | nih.gov, oup.com |

| D4H | Desacetoxyvindoline-4-hydroxylase | Cytoplasm and Nucleus | GFP Imaging, BiFC | nih.gov, researchgate.net, capes.gov.br |

| DAT | Deacetylvindoline-4-O-acetyltransferase | Cytoplasm and Nucleus | GFP Imaging, BiFC, Organelle Fractionation | nih.govnih.gov, researchgate.net, capes.gov.br |

Virus-Induced Gene Silencing (VIGS) for Functional Genomics

Virus-Induced Gene Silencing (VIGS) is a reverse genetics technique that leverages a plant's natural defense mechanism against viruses to achieve transient, sequence-specific gene knockdown. nih.govlongdom.org The method involves inserting a fragment of a host gene into a modified viral genome. longdom.org When the plant is infected with this recombinant virus, its defense system recognizes the viral RNA (now containing a host gene sequence) and degrades both the viral RNA and the endogenous host mRNA, effectively silencing the target gene. frontiersin.org VIGS is a rapid and efficient tool for functional genomics, especially in non-model organisms like C. roseus for which stable genetic transformation is challenging. nih.gov

VIGS has been instrumental in identifying the function of regulatory genes that control the biosynthesis of vindoline. nih.gov By silencing specific transcription factors, researchers can observe the downstream effects on the expression of biosynthetic genes, including Deacetylvindoline-4-O-acetyltransferase (DAT), and on the accumulation of pathway metabolites.

For instance, studies have identified a GATA transcription factor, CrGATA1, as a key activator of light-induced vindoline biosynthesis. nih.gov When CrGATA1 was silenced in C. roseus leaves using VIGS, the expression of several vindoline pathway genes, including D4H and DAT, was significantly repressed. nih.gov This led to a corresponding decrease in the accumulation of vindoline. nih.gov Conversely, VIGS-mediated silencing of CrPIF1, a Phytochrome Interacting Factor that acts as a repressor, led to the upregulation of CrGATA1 and other vindoline pathway genes. nih.gov These findings demonstrate that the enzymatic step involving deacetylvindoline is under the control of a complex transcriptional regulatory network.

Table 3: Functional Analysis of Vindoline Pathway Regulators using VIGS This interactive table summarizes findings from VIGS experiments targeting transcription factors that regulate the vindoline biosynthetic pathway in C. roseus.

| Gene Silenced (via VIGS) | Gene Function | Effect on DAT Gene Expression | Effect on Vindoline Accumulation | Reference(s) |

|---|---|---|---|---|

| CrGATA1 | Transcriptional Activator | Significantly repressed | Reduced | nih.gov |

| CrPIF1 | Transcriptional Repressor | Upregulated | Increased | nih.gov |

Therapeutic Relevance of Deacetylvindoline Pathway Components

Deacetylvindoline as a Direct Precursor to Vindoline (B23647)

Deacetylvindoline is the immediate precursor to vindoline, a critical monomeric alkaloid. scientific.netsmolecule.com The final step in the biosynthesis of vindoline involves the acetylation of deacetylvindoline. This crucial transformation is catalyzed by the enzyme deacetylvindoline-4-O-acetyltransferase (DAT). nih.govuniprot.orgresearchgate.net The DAT enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the C4-hydroxyl group of deacetylvindoline, yielding vindoline. nih.gov The presence and activity of this enzyme are essential for the production of vindoline within the plant Catharanthus roseus. mdpi.com Research has shown that callus cultures of C. roseus can accumulate deacetylvindoline, highlighting its role as a direct biosynthetic intermediate. scientific.net

Vindoline as a Key Precursor for Anticancer Vinca (B1221190) Alkaloids

The significance of vindoline lies in its role as one of the two essential building blocks for the synthesis of the dimeric vinca alkaloids, which include the potent anticancer drugs vinblastine (B1199706) and vincristine (B1662923). mdpi.comresearchgate.netwikipedia.orgresearchgate.net

Biosynthesis of Vinblastine and Vincristine from Vindoline and Catharanthine (B190766)

Vinblastine and vincristine are formed through the coupling of two monomeric indole (B1671886) alkaloids: vindoline and catharanthine. uniprot.orgmdpi.comresearchgate.netwikipedia.orgresearchgate.netnih.gov This dimerization reaction is a key regulatory step in the production of these anticancer agents. nih.gov The process is catalyzed by a class III peroxidase enzyme (PRX1), which activates catharanthine. wikipedia.orgnih.gov The activated catharanthine then reacts with vindoline to form an intermediate called anhydrovinblastine (B1203243) (AVLB). researchgate.netnih.gov AVLB serves as the direct precursor to both vinblastine and subsequently vincristine. researchgate.net The conversion of AVLB to vinblastine is facilitated by a reductase enzyme. wikipedia.org Vincristine is an oxidized derivative of vinblastine, differing by a formyl group on the indole nitrogen instead of a methyl group. mdpi.comacs.org

Therapeutic Significance of Vinblastine and Vincristine in Oncology

Vinblastine and vincristine are powerful antimitotic agents widely used in cancer chemotherapy. mdpi.comresearchgate.netmdpi.commdpi.comresearchgate.netsemanticscholar.org They function by targeting microtubules, essential components of the cell's cytoskeleton involved in cell division. mdpi.comauctoresonline.org By disrupting microtubule dynamics, these alkaloids cause mitotic arrest, leading to the death of cancer cells. mdpi.comin-part.com

These drugs are integral components of various chemotherapy regimens for a broad spectrum of cancers. uv.mx Their clinical applications include the treatment of:

Hodgkin's and non-Hodgkin's lymphoma uv.mx

Leukemias, including acute lymphocytic leukemia mdpi.comuv.mx

Breast cancer mdpi.comauctoresonline.org

Lung cancer mdpi.comauctoresonline.org

Testicular cancer auctoresonline.orguv.mx

Neuroblastoma in-part.comuv.mx

Wilms' tumor in-part.comuv.mx

While both have similar structures, they exhibit different pharmacological effects and are used for distinct types of cancers. auctoresonline.orguv.mx

Research on Novel Therapeutic Agents through Metabolic Engineering of the Deacetylvindoline Pathway

The low natural abundance of vinblastine and vincristine in C. roseus has driven research into metabolic engineering strategies to enhance their production. researchgate.net These approaches aim to increase the supply of precursor molecules like vindoline and catharanthine. amazonaws.com By understanding and manipulating the genes and enzymes in the deacetylvindoline pathway, scientists are working to create more efficient production systems. researchgate.netmdpi.com

Recent advancements in synthetic biology have enabled the complete biosynthesis of vindoline and catharanthine in microorganisms like Saccharomyces cerevisiae (yeast). nih.gov This involves introducing and optimizing the complex, multi-step plant biosynthetic pathways into the microbial host. nih.govresearchgate.net Such engineered systems offer a promising alternative for a stable and potentially more cost-effective supply of these crucial drug precursors.

Furthermore, research is exploring the creation of novel vinca alkaloid derivatives by modifying the biosynthetic pathway. acs.org By coupling vindoline with other molecules or altering its structure through genetic manipulation, scientists aim to develop new compounds with improved therapeutic properties, such as enhanced efficacy and reduced side effects. mdpi.com For instance, the synthesis of vindoline-triphenylphosphine conjugates has shown significant antitumor activity. These metabolic engineering efforts not only address the supply issue of existing drugs but also open avenues for the discovery of next-generation anticancer agents. researchgate.netresearchgate.net

Future Directions in Deacetylvindoline Research

Complete Elucidation of Unidentified Hydroxylase Steps in the Pathway

The biosynthetic pathway from tabersonine (B1681870) to vindoline (B23647) involves a series of enzymatic reactions, including several hydroxylation steps. While key hydroxylases such as tabersonine 16-hydroxylase (T16H) and desacetoxyvindoline-4-hydroxylase (D4H) have been identified and characterized, other steps are not as well-defined. nih.govresearchgate.netuniversiteitleiden.nlhep.com.cnuniversiteitleiden.nl A significant gap in our knowledge is the enzymatic mechanism responsible for the hydration of the C2-C3 double bond of 16-methoxytabersonine to form 16-methoxy-2,3-dihydro-3-hydroxytabersonine. This reaction is catalyzed by what is currently referred to as an "uncharacterized hydratase" or an "unidentified hydroxylase". nih.govuniversiteitleiden.nluniversiteitleiden.nl

The complete elucidation of this step is critical for a full understanding of vindoline biosynthesis. Future research will likely focus on identifying and characterizing the specific enzyme or enzymes involved in this hydration reaction. This will involve a combination of proteomic, transcriptomic, and metabolomic approaches to pinpoint candidate genes and proteins that are co-expressed with other known vindoline pathway genes. Once identified, the enzyme's structure, function, and kinetic properties can be studied in detail, providing a more complete picture of the entire biosynthetic pathway.

Comprehensive Understanding of Regulatory Networks Governing Deacetylvindoline Biosynthesis

The biosynthesis of deacetylvindoline is governed by a complex and tightly regulated network of transcription factors (TFs) that respond to various developmental and environmental cues. mdpi.comacademicjournals.orgnih.govnih.gov This intricate network ensures that the production of TIAs is finely tuned within the plant. Key players in this regulatory network include both activators and repressors.

Key Transcription Factors in TIA Biosynthesis Regulation

| Transcription Factor Family | Specific Factors | Role | Target Genes | Inducing Signals |

| AP2/ERF | ORCA2, ORCA3 | Activators | STR, TDC, G10H, etc. | Jasmonate |

| bHLH | MYC2 | Activator (indirect) | Regulates other TFs | Jasmonate |

| ZCT | ZCT1, ZCT2, ZCT3 | Repressors | TIA biosynthetic genes | - |

| GATA | CrGATA1 | Activator | T16H2, T3O, T3R, D4H, DAT | Light |

| PIF | CrPIF1 | Repressor | T16H2, DAT, CrGATA1 | Darkness |

Data sourced from multiple studies. mdpi.comnih.gov

Future research will aim to unravel the hierarchical and combinatorial interactions within this network. For instance, understanding how different TFs cooperate or compete to regulate specific gene promoters will be crucial. The role of post-transcriptional and post-translational modifications of these regulatory proteins in modulating their activity is another area ripe for investigation. A more comprehensive model of this regulatory network will be instrumental for designing effective metabolic engineering strategies.

Advanced Metabolic Engineering Strategies for Enhanced Production of TIAs

Metabolic engineering holds significant promise for increasing the production of valuable TIAs like deacetylvindoline and its derivatives. universiteitleiden.nlmountainscholar.orgresearchgate.netmdpi.commdpi.com Past efforts have focused on overexpressing key biosynthetic genes or transcription factors. For example, the overexpression of ORCA3, a key transcriptional activator, has been shown to upregulate several genes in the TIA pathway. mdpi.com Similarly, engineering the expression of tabersonine 16-hydroxylase (T16H) and 16-O-methyltransferase (16OMT) in hairy root cultures has led to the accumulation of vindoline pathway intermediates. mountainscholar.org

Future strategies will likely involve more sophisticated approaches. These may include:

Multiplex gene editing: Using technologies like CRISPR-Cas9 to simultaneously upregulate multiple pathway genes and downregulate competing pathways or repressors.

Synthetic biology approaches: Reconstructing the entire deacetylvindoline biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae or Escherichia coli. This would offer a scalable and controlled production platform, independent of the plant source. mdpi.com

Compartmentalization engineering: The biosynthesis of vindoline is spatially segregated within different cell types and subcellular compartments in Catharanthus roseus. nih.govnih.gov Engineering the transport and localization of pathway intermediates and enzymes could optimize metabolic flux and increase yields.

Exploration of Deacetylvindoline Derivatives and Analogs for Biological Activity

While deacetylvindoline itself is primarily an intermediate in the biosynthesis of vindoline, its structural backbone presents an interesting scaffold for the generation of novel derivatives and analogs with potential biological activity. Research into the synthesis and activity of vindoline derivatives has already shown promise, with some analogs exhibiting significant cytotoxic activity against cancer cell lines. researchgate.netnih.gov Given that deacetylvindoline is the immediate precursor to vindoline, it is a logical target for derivatization.

Future research in this area will likely involve:

Semi-synthetic modification: Utilizing deacetylvindoline as a starting material for chemical synthesis to create a library of novel compounds with modifications at various positions.

Enzymatic and chemo-enzymatic synthesis: Employing enzymes to catalyze specific modifications of the deacetylvindoline structure, potentially leading to the creation of analogs that are difficult to produce through traditional chemical synthesis.

Biological screening: Testing the synthesized derivatives and analogs for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The insights gained from the structure-activity relationships of vindoline derivatives will guide the rational design of new deacetylvindoline-based compounds. researchgate.netnih.gov

Q & A

Q. What statistical approaches are recommended for analyzing synergies between Deacetylvindoline and other alkaloids in pharmacological assays?

- Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism. Use dose-response matrices and nonlinear regression to model interactions. Validate with isobolographic analysis and Bayesian networks to account for variability .

Methodological Considerations from Evidence

- Experimental Reproducibility : Document protocols in detail, including instrument settings, solvent batches, and statistical software versions (e.g., R, Python packages) .

- Data Contradictions : Use sensitivity analyses and subgroup stratification to isolate confounding factors (e.g., plant ecotype, growth conditions) .

- Literature Review : Conduct systematic reviews using PRISMA guidelines to synthesize evidence on Deacetylvindoline’s biosynthesis and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.